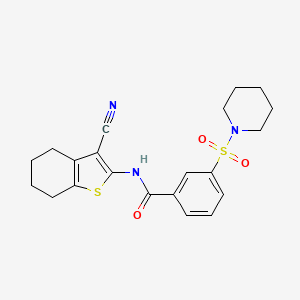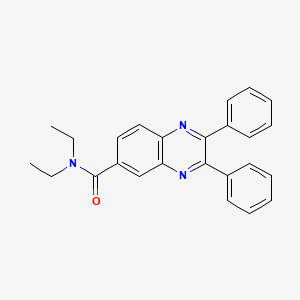![molecular formula C17H16ClNO2 B11538780 1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11538780.png)
1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a double bond between a carbon and a nitrogen atom. Schiff bases are widely studied due to their diverse biological activities and their role as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone typically involves the condensation reaction between an aldehyde and an amine. In this case, the starting materials are 3-chloro-6-hydroxy-2,4-dimethylbenzaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-6-oxo-2,4-dimethylbenzaldehyde, while reduction of the imine group can produce 1-(4-{[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methyl]amino}phenyl)ethanone.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology
In biological research, 1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone exhibits antimicrobial and antifungal activities. It has been tested against various bacterial and fungal strains, showing promising results as a potential therapeutic agent .
Medicine
The compound’s biological activities extend to medicinal chemistry, where it is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structural properties contribute to the development of materials with specific characteristics, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. In biological systems, it interacts with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-{[(E)-(2-chloro-6-hydroxyphenyl)methylidene]amino}phenyl)ethanone
- 1-(4-{[(E)-(3-chloro-5-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone
- 1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)propanone
Uniqueness
Compared to similar compounds, 1-(4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino}phenyl)ethanone stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chloro and hydroxy groups in the aromatic ring enhances its ability to form hydrogen bonds and interact with various molecular targets, making it a versatile compound in both chemical and biological research.
Propriétés
Formule moléculaire |
C17H16ClNO2 |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
1-[4-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C17H16ClNO2/c1-10-8-16(21)15(11(2)17(10)18)9-19-14-6-4-13(5-7-14)12(3)20/h4-9,21H,1-3H3 |
Clé InChI |
DHXVECNIWVCXDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11538701.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11538717.png)


![2-ethoxy-4-[(E)-(2-{[(furan-2-ylcarbonyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)](/img/structure/B11538725.png)
![O-{4-[(4-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11538729.png)
![N-Benzyl-2-[N-(2,4-dichlorophenyl)benzenesulfonamido]acetamide](/img/structure/B11538735.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methoxybenzoate](/img/structure/B11538743.png)

![(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11538752.png)
![4-Bromo-2-iodo-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B11538759.png)
![1-(4-Methylphenyl)-1-ethanone 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11538760.png)
![4-bromo-2-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11538766.png)
![4-{[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl]amino}-N-undecylbenzamide](/img/structure/B11538773.png)
